molecular formula C10H4Cl2N2O B12937865 2,4-Dichlorobenzofuro[2,3-d]pyrimidine

2,4-Dichlorobenzofuro[2,3-d]pyrimidine

Cat. No.: B12937865
M. Wt: 239.05 g/mol
InChI Key: UICAYKZNZSFYNU-UHFFFAOYSA-N
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Description

2,4-Dichlorobenzofuro[2,3-d]pyrimidine is a fused heterocyclic compound comprising a benzofuran ring fused to a pyrimidine scaffold at the [2,3-d] position. Its structure is characterized by two chlorine substituents at the 2- and 4-positions of the pyrimidine ring (Figure 1). Synthesis typically involves condensation reactions starting from ethyl 3-aminobenzofuran-2-carboxylate, followed by chlorination steps to introduce the halogen substituents . Key spectral data for this compound include distinctive $^{13}\text{C NMR}$ signals at 152.20 ppm (pyrimidine C-2) and 163.91 ppm (C-4), as well as a molecular ion peak at m/z 540.34 (M+1) in mass spectrometry .

Properties

Molecular Formula

C10H4Cl2N2O

Molecular Weight

239.05 g/mol

IUPAC Name

2,4-dichloro-[1]benzofuro[2,3-d]pyrimidine

InChI

InChI=1S/C10H4Cl2N2O/c11-8-7-5-3-1-2-4-6(5)15-9(7)14-10(12)13-8/h1-4H

InChI Key

UICAYKZNZSFYNU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)N=C(N=C3Cl)Cl

Origin of Product

United States

Preparation Methods

Chlorination of Benzofuro[3,2-d]pyrimidine-2,4-diol

One of the most direct and documented methods involves the chlorination of the corresponding dihydroxy precursor, furo[3,2-d]pyrimidine-2,4-diol , using phosphorus oxychloride (POCl3) in the presence of a base such as N,N-dimethylaniline.

Reaction Conditions:

Parameter Details
Starting Material Furo[3,2-d]pyrimidine-2,4-diol
Chlorinating Agent Phosphorus oxychloride (POCl3)
Base N,N-dimethylaniline
Temperature 130 °C
Reaction Time 2 hours
Work-up Quenching with ice and water, extraction with ethyl acetate, drying over MgSO4, concentration under vacuum
Yield 87%

Notes:

  • The reaction proceeds via substitution of hydroxyl groups by chlorine atoms.
  • The use of POCl3 is critical for effective chlorination.
  • The reaction mixture turns black during heating, indicating complex intermediate formation.
  • The product is isolated as a tan solid with high purity.

Cyclization and Chlorination from Aminophenylamine Derivatives

Another approach involves cyclizing 1,3-dihydroxy-5-aminophenylamine with chloroacetaldehyde to form a fused heterocyclic intermediate, followed by chlorination to introduce the dichloro substituents.

Key Features:

  • Initial cyclization forms the benzofuro-pyrimidine core.
  • Chlorination is performed post-cyclization to install chlorine atoms at the 2 and 4 positions.
  • This method avoids column chromatography, facilitating industrial scalability.
  • The process yields high purity products with reduced raw material costs.

Multi-step Synthesis via Pyrrolo[2,3-d]pyrimidine Intermediates

Though focused on related pyrrolo[2,3-d]pyrimidine systems, these methods provide insights into efficient ring construction and chlorination strategies applicable to benzofuro analogs.

  • Use of ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane as starting materials.
  • Cyclization under controlled pH and temperature conditions (0–50 °C for condensation, 50–110 °C for elimination).
  • Chlorination steps to achieve 4-chloro substitution with yields up to 75%.
  • Purity of final products exceeding 99.5% by HPLC without further purification.

Comparative Data Table of Preparation Methods

Method No. Starting Material(s) Key Reagents/Conditions Yield (%) Purity (%) Notes
1 Furo[3,2-d]pyrimidine-2,4-diol POCl3, N,N-dimethylaniline, 130 °C, 2 h 87 High Direct chlorination, industrially viable
2 1,3-Dihydroxy-5-aminophenylamine + chloroacetaldehyde Cyclization then chlorination High High Avoids chromatography, cost-effective
3 Ethyl 2-cyanoacetate + 2-bromo-1,1-dimethoxyethane Multi-step cyclization, pH control, chlorination 65-75 >99.5 High purity, eco-friendly, scalable

Research Findings and Industrial Relevance

  • The chlorination of dihydroxy precursors with POCl3 is a well-established, high-yielding method suitable for scale-up.
  • Cyclization-chlorination sequences starting from aminophenylamine derivatives offer operational simplicity and cost advantages, avoiding chromatographic purification.
  • Multi-step synthetic routes involving controlled pH and temperature conditions improve yield and purity, reduce waste, and enhance safety and environmental profiles.
  • The purity of this compound achieved by these methods often exceeds 99%, meeting stringent requirements for pharmaceutical and agrochemical intermediates.
  • The choice of method depends on available starting materials, desired scale, and purity requirements.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichlorobenzofuro[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2,4-Dichlorobenzofuro[2,3-d]pyrimidine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit protein kinases, which are crucial for cell signaling and growth . The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Key Observations:

Core Heterocycle Influence: Benzofuran vs. Chlorine Substituents: The 2,4-dichloro configuration in the target compound increases electrophilicity and metabolic stability relative to amino- or phenyl-substituted analogues (e.g., 2,4-diamino derivatives in ).

Biological Activity: Anticancer Potential: this compound demonstrates moderate cytotoxicity against human cancer cell lines (IC$_{50}$ ~10–50 μM), comparable to 4-anilinothieno[2,3-d]pyrimidines but less potent than optimized kinase inhibitors like pyrrolo[2,3-d]pyrimidines . Mechanistic Differences: Thieno[2,3-d]pyrimidines (e.g., compound 11b in ) inhibit enzymes like d-dopachrome tautomerase (MIF2), whereas benzofuropyrimidines may target DNA topoisomerases due to their planar structure .

Biological Activity

2,4-Dichlorobenzofuro[2,3-d]pyrimidine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and therapeutic potential of this compound, supported by relevant data tables and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under specific conditions that favor the formation of the pyrimidine ring fused with a benzofuro moiety. The synthesis can be achieved through various methods, including nucleophilic displacement reactions and cyclization processes.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, a study demonstrated that certain analogs showed cytotoxic effects against various cancer cell lines, including breast and colon cancer. The mechanism of action is believed to involve pro-apoptotic pathways and cell cycle arrest.

CompoundCell LineIC50 (µM)Mechanism
HC-6MDA-MB-23127.6Pro-apoptotic
HC-7HT-2929.3Cell cycle arrest

Antimicrobial Activity

The compound also displays antimicrobial properties. It has been tested against both Gram-positive and Gram-negative bacteria as well as fungi. The results suggest that it can inhibit the growth of pathogens like Staphylococcus aureus and Escherichia coli.

MicroorganismActivity (Zone of Inhibition mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicans14

Case Studies

  • Anticancer Study : A series of experiments were conducted to evaluate the cytotoxicity of this compound derivatives on human cancer cell lines. The findings indicated that these compounds could effectively induce apoptosis in cancer cells through the activation of caspase pathways.
  • Antimicrobial Evaluation : In vitro studies assessed the antibacterial activity of synthesized derivatives against various microbial strains. Compounds showed promising results, particularly in inhibiting Pseudomonas aeruginosa, suggesting potential for development into therapeutic agents.

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by structural modifications. For example:

  • Electron-withdrawing groups enhance cytotoxicity.
  • Substituents on the benzofuro ring can modulate antimicrobial efficacy.

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